molecular formula C14H18N4O4 B2763787 Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt CAS No. 901300-81-0

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt

Cat. No.: B2763787
CAS No.: 901300-81-0
M. Wt: 306.322
InChI Key: PGMXKWFQJBIFPU-LBPRGKRZSA-N
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Description

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and an azido group on the hexanoic acid chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the Azido Group: The protected amino acid is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) for azido group introduction.

    Deprotection: Hydrogenation or trifluoroacetic acid (TFA) for Cbz group removal.

Major Products Formed

    Reduction: (S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Deprotection: (S)-2-amino-6-azidohexanoic acid.

Scientific Research Applications

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under specific conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzyloxycarbonylamino)-6-aminohexanoic acid: Similar structure but with an amino group instead of an azido group.

    (S)-2-(Benzyloxycarbonylamino)-6-bromohexanoic acid: Contains a bromo group instead of an azido group.

Uniqueness

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is unique due to the presence of both a benzyloxycarbonyl protecting group and an azido group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2S)-6-azido-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c15-18-16-9-5-4-8-12(13(19)20)17-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMXKWFQJBIFPU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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